molecular formula C22H21N3O3S B301078 [2-({2-[(4-Ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile

[2-({2-[(4-Ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile

Cat. No. B301078
M. Wt: 407.5 g/mol
InChI Key: KJFOCWOBUPEORZ-OIBHPTRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-({2-[(4-Ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a thiazolidine derivative that has shown promising results in various scientific applications.

Mechanism of Action

The mechanism of action of [2-({2-[(4-Ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that mediate inflammation. The compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
[2-({2-[(4-Ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. The compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer. Additionally, the compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of [2-({2-[(4-Ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile is its potential use in the treatment of various diseases. It has shown promising results in various scientific applications such as anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial activities. However, one of the limitations of the compound is its toxicity. It has been shown to have toxic effects on the liver and kidneys in animal models.

Future Directions

There are various future directions for the study of [2-({2-[(4-Ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile. One of the future directions is the development of new analogs with improved pharmacological properties. Another future direction is the study of the compound's potential use in the treatment of Alzheimer's disease. Additionally, the compound could be studied for its potential use in the treatment of other diseases such as Parkinson's disease and multiple sclerosis.

Synthesis Methods

The synthesis of [2-({2-[(4-Ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile has been reported in various scientific journals. One of the most common methods involves the reaction of 2-(4-ethoxyphenyl)hydrazinecarbothioamide with 2-(4-bromophenoxy)acetonitrile in the presence of a base such as potassium carbonate. This reaction results in the formation of [2-({2-[(4-Ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile.

Scientific Research Applications

[2-({2-[(4-Ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile has been extensively studied for its potential use in medicinal chemistry. It has shown promising results in various scientific applications such as anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

Product Name

[2-({2-[(4-Ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

2-[2-[(Z)-[2-(4-ethoxyphenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetonitrile

InChI

InChI=1S/C22H21N3O3S/c1-3-25-21(26)20(15-16-7-5-6-8-19(16)28-14-13-23)29-22(25)24-17-9-11-18(12-10-17)27-4-2/h5-12,15H,3-4,14H2,1-2H3/b20-15-,24-22?

InChI Key

KJFOCWOBUPEORZ-OIBHPTRJSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=CC=C2OCC#N)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OCC#N)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OCC#N)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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